amino}-2-methylpropanoate CAS No. 79380-13-5](/img/structure/B2509090.png)

Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

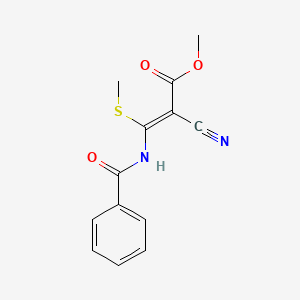

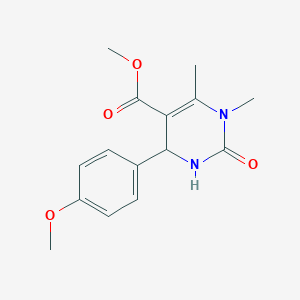

The compound "Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate" is a multifunctional reagent that is used in the synthesis of various heterocyclic systems. It is characterized by the presence of a benzyloxy carbonyl group, which serves as a protecting group for the amino functionality, and a methyl ester group. This compound is a key intermediate in the preparation of complex molecules with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amino acid derivative with a suitable reagent to introduce the desired functional groups. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . Similarly, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was synthesized as a reagent for the preparation of various heterocyclic systems . These methods demonstrate the versatility of such compounds in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical calculations using methods like Ab Initio Hartree Fock and Density Functional Theory can also be employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

These compounds are known to undergo various chemical reactions, forming a plethora of heterocyclic systems. For example, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate reacts with 1,3-diketones to form trisubstituted pyrroles and fused pyranones . Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate is used to synthesize substituted pyrimidinones and other heterocyclic compounds . The presence of the benzyloxy carbonyl group allows for selective deprotection to yield free amino compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The benzyloxycarbonyl group provides steric hindrance and protection for the amino group, which can be selectively removed when necessary. The methyl ester group makes the compound more reactive in nucleophilic addition reactions. The presence of multiple functional groups also allows for the synthesis of a wide range of derivatives with varying physical and chemical properties, which can be tailored for specific applications .

Applications De Recherche Scientifique

Crystallographic Studies

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate is notable for its polymorphic forms, which are significant in crystallographic studies. For instance, in a study by Gebreslasie, Jacobsen, & Görbitz (2011), a related compound crystallizes in two polymorphic forms, showcasing the potential of such compounds in understanding molecular conformations and crystal structures.

Synthesis of Novel Compounds

This compound plays a pivotal role in the synthesis of novel compounds, including dipeptides and heterocyclic systems. For example, Breitenmoser, Hirt, Luykx, & Heimgartner (2001) describe its use in synthesizing a novel 2H-azirin-3-amine, demonstrating its versatility as a building block in peptide synthesis.

Development of Reagents

Research also shows its utility in developing new reagents for chemical transformations. As explored by Casimir, Guichard, & Briand (2002), a similar compound, methyl 2-((succinimidooxy)carbonyl)benzoate, is an efficient reagent for N-phthaloylation, indicating the broader chemical applications of these compounds.

Chemical Synthesis and Structural Elucidation

Furthermore, this compound is instrumental in chemical synthesis and structural elucidation. Gui-hong (2010) highlights its use in synthesizing a series of aminopropionic acid esters, elucidating their structure through NMR and IR, which is crucial in understanding molecular interactions and properties.

Pharmaceutical Applications

Lastly, its derivatives show promise in pharmaceutical applications. Piper, Montgomery, Sirotnak, & Chello (1982) discuss the synthesis of amides and peptides of methotrexate involving this compound, highlighting its potential in developing medication and therapeutic agents.

Conclusion

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate plays a vital role in scientific research, particularly in crystallography, synthesis of novel compounds, development of new reagents, chemical synthesis, and pharmaceutical applications. This showcases its versatility and importance in various scientific domains.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-11(13(16)18-3)9-15(2)14(17)19-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXPRJTGUJKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)

![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)